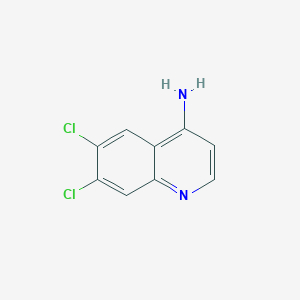

4-Amino-6,7-dichloroquinoline

Description

BenchChem offers high-quality 4-Amino-6,7-dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6,7-dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBRYIQQZDIPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589036 | |

| Record name | 6,7-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-94-2 | |

| Record name | 6,7-Dichloro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948292-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Versatility of 4-Amino-6,7-dichloroquinoline: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the foundational structure of numerous natural products and synthetic compounds with significant biological activities.[1] Within this esteemed class of molecules, 4-aminoquinolines have emerged as a cornerstone in drug discovery, leading to the development of blockbuster drugs for a range of diseases.[2] Historically, the most notable application of 4-aminoquinolines has been in the treatment of malaria, with chloroquine being a prime example.[2] However, the therapeutic potential of this scaffold extends far beyond its antimalarial properties, encompassing anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[1]

This technical guide delves into the biological significance of a specific, yet underexplored, member of this family: 4-Amino-6,7-dichloroquinoline . While direct biological activity data for this parent compound is limited in publicly available literature, its true value lies in its role as a pivotal synthetic intermediate for creating a diverse array of biologically active derivatives. The strategic placement of two chlorine atoms at the 6 and 7 positions of the quinoline ring profoundly influences the electronic properties and reactivity of the molecule, offering a unique platform for the design of novel therapeutic agents. This guide will explore the synthesis, known biological activities of its derivatives, and the underlying mechanisms of action, providing a comprehensive resource for researchers looking to harness the potential of the 6,7-dichloro-4-aminoquinoline scaffold.

The Strategic Importance of the 6,7-Dichloro Substitution

The substitution pattern on the quinoline ring is a critical determinant of biological activity. In the context of antimalarial 4-aminoquinolines, it is well-established that an electron-withdrawing group at the 7-position is essential for high potency.[3] This structural feature is a common thread among clinically successful drugs like chloroquine and amodiaquine.[3] The presence of a chlorine atom at this position is thought to enhance the accumulation of the drug in the acidic food vacuole of the malaria parasite, a key step in its mechanism of action.[4]

The 6,7-dichloro substitution pattern, therefore, presents an intriguing modification of this established pharmacophore. The dual electron-withdrawing nature of the two chlorine atoms can be expected to further modulate the physicochemical properties of the 4-aminoquinoline core, potentially leading to:

-

Altered pKa: Influencing the ionization state of the molecule at physiological pH and within acidic cellular compartments.

-

Enhanced Target Affinity: Modifying the electronic landscape of the molecule to favor stronger interactions with biological targets.

-

Improved Pharmacokinetic Profile: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Circumvention of Resistance Mechanisms: Presenting a novel structural motif that may be less susceptible to existing drug resistance pathways.

Synthesis of 4-Amino-6,7-dichloroquinoline and its Derivatives: A Practical Workflow

The primary route for the synthesis of 4-aminoquinoline derivatives, including those based on the 6,7-dichloro scaffold, is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a leaving group, most commonly a chlorine atom, at the 4-position of the quinoline ring by a primary or secondary amine.

A general workflow for the synthesis and derivatization of 4-Amino-6,7-dichloroquinoline is depicted below:

Caption: General synthetic workflow for 4-Amino-6,7-dichloroquinoline derivatives.

Detailed Experimental Protocol: Synthesis of a 4-Amino-6,7-dichloroquinoline Derivative

The following protocol is a representative example of a nucleophilic aromatic substitution reaction to generate a derivative of 4-Amino-6,7-dichloroquinoline. This method can be adapted by varying the amine nucleophile to create a library of compounds for biological screening.

Materials:

-

4,6,7-Trichloroquinoline

-

Desired primary or secondary amine (e.g., ethane-1,2-diamine)

-

Solvent (e.g., ethanol, isopropanol, or neat conditions)

-

Base (optional, e.g., triethylamine, potassium carbonate)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard work-up and purification equipment (e.g., rotary evaporator, separation funnel, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4,6,7-trichloroquinoline (1 equivalent) and the chosen amine (2-5 equivalents). The use of excess amine can also serve as the solvent in some cases. If a different solvent is used, ensure all reactants are soluble.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically between 80-130°C) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous basic solution (e.g., 5% NaHCO₃) to remove any unreacted starting materials and acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes) to afford the pure 4-amino-6,7-dichloroquinoline derivative.

-

Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Causality Behind Experimental Choices:

-

Excess Amine: Using an excess of the amine nucleophile drives the reaction to completion by Le Chatelier's principle and can also act as a solvent, eliminating the need for an additional solvent.

-

Heat: The SNAr reaction on the electron-deficient quinoline ring requires thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.

-

Basic Work-up: The aqueous basic wash is crucial for removing any hydrochloride salts formed during the reaction, particularly if the starting amine was used as its salt, and to neutralize any acidic impurities.

Biological Activities of 6,7-Dichloro-4-aminoquinoline Derivatives

While data on the parent 4-Amino-6,7-dichloroquinoline is scarce, studies on its derivatives have revealed promising activities in several therapeutic areas, most notably in the fields of oncology and infectious diseases.

Anticancer Activity

The 4-aminoquinoline scaffold is a known pharmacophore for kinase inhibitors, a class of targeted cancer therapeutics.[5][6] Several FDA-approved kinase inhibitors feature a quinoline or quinazoline core.[5] Derivatives of 7-chloroquinoline have demonstrated significant anticancer activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.[7][8] The proposed anticancer mechanisms for quinoline derivatives are diverse and include the inhibition of protein kinases, topoisomerases, and heat shock protein 90 (Hsp90).[7]

Derivatives of 6,7-dichloroquinoline have also been investigated for their antiproliferative effects. For instance, indolizinoquinolinedione derivatives synthesized from 6,7-dichloroquinoline-5,8-dione have shown antibacterial activity.[9] While this is a different scaffold, it highlights the potential of the 6,7-dichloroquinoline core in generating biologically active molecules.

Table 1: Cytotoxicity of Selected 7-Chloroquinoline Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 3 | HCT-116 | 23.39 | [8] |

| Derivative 9 | HCT-116 | 21.41 | [8] |

| Derivative 3 | HeLa | 50.03 | [8] |

| Derivative 9 | HeLa | 21.41 | [8] |

This table presents data for 7-chloroquinoline derivatives as a proxy for the potential of 6,7-dichloro-substituted analogs, for which specific data is less available.

Antimalarial Activity

The 4-aminoquinoline core is intrinsically linked to antimalarial drug discovery.[2] The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the malaria parasite.[10][11] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines are thought to accumulate in the parasite's food vacuole and cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[4]

The 7-chloro substituent is a key feature for potent antimalarial activity.[3] It is plausible that the 6,7-dichloro substitution could enhance this activity or help overcome resistance. Chloroquine resistance is often associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, which effluxes the drug from the food vacuole.[4] Novel 4-aminoquinoline derivatives are being designed to evade this resistance mechanism.[10]

Table 2: In Vitro Antimalarial Activity of 4,7-dichloroquinoline

| Compound | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |

| 4,7-dichloroquinoline | Chloroquine-sensitive (CQ-s) | 6.7 | [7] |

| 4,7-dichloroquinoline | Chloroquine-resistant (CQ-r) | 8.5 | [7] |

| Chloroquine (control) | Chloroquine-sensitive (CQ-s) | 23 | [7] |

| Chloroquine (control) | Chloroquine-resistant (CQ-r) | 27.5 | [7] |

This data for the closely related 4,7-dichloroquinoline highlights the potent antimalarial potential of dichlorinated quinolines.

Potential Mechanisms of Action: A Deeper Dive

The biological activities of 6,7-dichloro-4-aminoquinoline derivatives can be attributed to several potential mechanisms of action at the molecular level.

Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The 4-aminoquinoline scaffold can serve as a template for designing ATP-competitive kinase inhibitors. The quinoline ring can mimic the adenine moiety of ATP, while substituents at the 4-amino position can extend into the active site to confer potency and selectivity. The 6,7-dichloro substitution can influence the orientation of the molecule within the ATP-binding pocket and contribute to stronger binding interactions.

Caption: Competitive inhibition of a kinase by a 6,7-dichloro-4-aminoquinoline derivative.

Inhibition of Heme Polymerization

In the context of malaria, the mechanism of action is well-defined for many 4-aminoquinolines. The planar aromatic ring system of the quinoline core is believed to π-stack with the porphyrin ring of heme, while the basic side chain interacts with the acidic environment of the food vacuole. The 6,7-dichloro substituents can enhance the lipophilicity of the molecule, facilitating its passage across biological membranes to reach its site of action.

Future Directions and Conclusion

4-Amino-6,7-dichloroquinoline represents a valuable and underexplored scaffold in medicinal chemistry. While it primarily serves as a synthetic intermediate, the biological activities exhibited by its derivatives underscore the significant potential of the 6,7-dichloroquinoline core. The dual chlorine substitution offers a unique electronic and steric profile that can be exploited to design novel inhibitors of various biological targets.

Future research in this area should focus on:

-

Synthesis and Screening of Focused Libraries: The systematic synthesis and biological evaluation of a diverse library of 4-amino-6,7-dichloroquinoline derivatives against a panel of cancer cell lines, microbial pathogens, and relevant enzymes.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the detailed SAR to understand the contribution of different substituents at the 4-amino position to biological activity and selectivity.

-

Mechanism of Action Studies: Investigating the precise molecular targets and pathways modulated by the most potent compounds.

-

Pharmacokinetic Profiling: Evaluating the ADME properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

-

Ben-Iwo, J., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4851. [Link]

-

Verma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Pharma Wisdom. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. [Link]

-

Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 5004-5007. [Link]

-

Singh, A., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Omega, 7(12), 10764-10777. [Link]

-

Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-399. [Link]

-

ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]

-

Walsh, J. J., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Malaria Journal, 17(1), 299. [Link]

-

Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

-

El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

de Villiers, K. A., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

-

Aboelnaga, A., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263. [Link]

-

Musumarra, G., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(13), 5081. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

4-Amino-6,7-dichloroquinoline: A Cornerstone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers

This guide provides an in-depth exploration of 4-Amino-6,7-dichloroquinoline, a pivotal research intermediate. We will move beyond simple procedural descriptions to uncover the underlying chemical principles, strategic considerations in synthesis, and the versatile reactivity that makes this scaffold a valuable asset in the medicinal chemist's toolbox. Our focus is on providing actionable insights and robust protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular cores that can serve as high-affinity ligands for a diverse range of biological targets.[1] The historical significance of this scaffold is anchored by the success of antimalarial drugs like Chloroquine, which leverages the 4-aminoquinoline core to interfere with heme detoxification in the malaria parasite.[1][2]

However, the utility of this scaffold extends far beyond infectious diseases. Derivatives have shown significant promise as anticancer, anti-inflammatory, and antiviral agents.[1][3] The specific intermediate, 4-Amino-6,7-dichloroquinoline, offers a unique starting point for synthetic exploration. The dichloro substitution on the carbocyclic ring provides distinct electronic properties and additional sites for chemical modification, allowing for the generation of diverse compound libraries aimed at novel therapeutic targets.[1]

Physicochemical & Structural Data

A precise understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂ | |

| Molecular Weight | 213.06 g/mol | [1] |

| Appearance | Solid / Crystalline Powder | |

| InChI Key | ZVBRYIQQZDIPRV-UHFFFAOYSA-N | [1] |

| CAS Number | 948292-94-2 | [1] |

Synthesis and Purification: A Controlled Approach

The direct synthesis of 4-Amino-6,7-dichloroquinoline is not the most common route. Instead, a more robust and versatile strategy involves the synthesis of a key precursor, 4,7-dichloroquinoline, followed by a highly regioselective nucleophilic aromatic substitution (SNAr) to install the C4-amino group. This multi-step approach offers greater control and adaptability.

Synthesis of the Precursor: 4,7-Dichloroquinoline

The industrial-scale synthesis of 4,7-dichloroquinoline often starts from readily available materials like 3-chloroaniline.[4] A common patented method involves several key transformations:

-

Hydrolysis & Decarboxylation: Starting with ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, a hydrolysis reaction using a base like sodium hydroxide is performed. This is followed by acidification to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid.[5] Subsequent heating in a suitable solvent induces decarboxylation to produce 4-hydroxy-7-chloroquinoline.[5]

-

Chlorination: The crucial step is the conversion of the 4-hydroxyl group into a chloro group. This is effectively achieved by treating 4-hydroxy-7-chloroquinoline with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] This reaction yields the target precursor, 4,7-dichloroquinoline.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack.[1] This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This inherent reactivity allows for the selective introduction of an amino group at this position. While the prompt's topic is 4-Amino-6,7-dichloroquinoline, the most common synthetic utility comes from reacting a precursor like 4,6,7-trichloroquinoline with ammonia or an ammonia equivalent.

However, a more broadly applicable and illustrative reaction is the synthesis of various N-substituted 4-aminoquinolines from the 4,7-dichloroquinoline precursor, which is a foundational reaction in this field.

Caption: General workflow for synthesizing 4-aminoquinoline derivatives.

This reaction can be performed under various conditions, including conventional heating or microwave irradiation, the latter often providing higher yields in shorter reaction times.[3][6] Solvents like DMSO, ethanol, or acetonitrile are commonly employed.[3]

Chemical Reactivity and Derivatization Potential

4-Amino-6,7-dichloroquinoline is a versatile intermediate precisely because it possesses multiple reactive sites that can be addressed with high selectivity, enabling the construction of complex molecular architectures.

-

The C4-Amino Group: This primary amine is a potent nucleophile and a key handle for derivatization. It readily undergoes acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones.

-

The C6 and C7 Chloro Groups: While significantly less reactive to SNAr than the C4 position, these chlorines are ideal handles for modern cross-coupling reactions.[1] Palladium-catalyzed reactions like Suzuki (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and Stille (with organostannanes) couplings can be employed to introduce a wide variety of carbon and heteroatom substituents. This modular approach is fundamental to systematically exploring the structure-activity relationship (SAR) of new drug candidates.[1]

Caption: From intermediate to drug candidate workflow.

Antimalarial and Antiparasitic Agents

Building on the legacy of chloroquine, this intermediate is used to create novel antimalarial agents, often designed to overcome existing drug resistance mechanisms. [7]The core scaffold is maintained for its ability to accumulate in the parasite's digestive vacuole, while modifications at the C4, C6, and C7 positions are introduced to alter physicochemical properties and target interactions. [7]

Field-Proven Experimental Protocol: Synthesis of an N-Aryl-4-aminoquinoline Derivative

This protocol details a representative SNAr reaction, a cornerstone technique for utilizing chloroquinoline intermediates. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one, a key intermediate for quinoline-chalcone hybrids. [7] Materials & Reagents:

-

4,7-Dichloroquinoline (1.0 eq)

-

p-Aminoacetophenone (1.1 eq)

-

Absolute Ethanol (as solvent)

-

Dichloromethane (DCM) (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,7-dichloroquinoline (1.0 eq) in absolute ethanol.

-

Rationale: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and is stable at reflux temperatures.

-

-

Addition of Nucleophile: Add p-aminoacetophenone (1.1 eq) to the suspension.

-

Rationale: A slight excess of the amine nucleophile ensures the complete consumption of the limiting reagent, 4,7-dichloroquinoline.

-

-

Thermal Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

-

-

Reaction Quench & Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the product may form.

-

Isolation: Filter the solid product. If no solid forms, concentrate the solvent under reduced pressure. Take up the residue in dichloromethane (DCM).

-

Rationale: DCM is an effective organic solvent for extracting the product from the aqueous phase during the wash steps.

-

-

Aqueous Wash: Wash the organic layer successively with saturated NaHCO₃ solution and then with brine.

-

Rationale: The NaHCO₃ wash neutralizes any excess acid (HCl byproduct) formed during the reaction. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Rationale: Removing all water is crucial before solvent evaporation to prevent contamination of the final product.

-

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing impurities and leading to a highly crystalline final product.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra would show characteristic signals for both the quinoline and the substituted phenyl rings. [8]

References

-

Kumar, A., Srivastava, K., & Kumar, S. R. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7428-7431. [Link]

-

Sobiepanek, A., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 23(9), 2339. [Link]

-

Pérez, A. L., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

-

Musonda, C. C., et al. (2015). Synthesis of 7-chloroquinolinyl-4-amino-chalcones and their evaluation for antimalarial and anticancer activities. Bioorganic & Medicinal Chemistry, 23(15), 4446-4453. [Link]

-

Wikipedia contributors. (2023). 4,7-Dichloroquinoline. In Wikipedia, The Free Encyclopedia. [Link]

- Google Patents. (2014).

-

Romero, J. L., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

-

Romero, J. L., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

-

Cortes, H., et al. (2018). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Journal of Coordination Chemistry, 71(16-18), 2753-2771. [Link]

Sources

- 1. 4-Amino-6,7-dichloroquinoline | 948292-94-2 | Benchchem [benchchem.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution in Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinolines and SNAr

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure is a "privileged scaffold," appearing in a vast array of FDA-approved drugs, including antimalarials like chloroquine, anticancer agents, and antibiotics such as fluoroquinolones.[1][2][3][4] The biological and material properties of quinoline derivatives are exquisitely sensitive to the nature and position of substituents on the ring system. Consequently, robust and versatile synthetic methods for the functionalization of the quinoline core are of paramount importance.

While numerous methods exist to construct the quinoline ring itself (e.g., Skraup, Combes, and Friedländer syntheses), this guide focuses on a powerful strategy for its subsequent functionalization: Nucleophilic Aromatic Substitution (SNAr) .[5][6][7][8] SNAr reactions provide a direct and efficient pathway to introduce a wide variety of nucleophiles onto the quinoline ring, particularly at the C2 and C4 positions, which are activated towards nucleophilic attack. This guide will delve into the mechanistic underpinnings of SNAr on quinolines, provide practical application notes, and detail experimental protocols for researchers in the field.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) in Quinolines

Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the quinoline ring is rendered electron-deficient by the presence of the electronegative nitrogen atom. This "pyridine-like" character makes the heterocyclic ring susceptible to attack by nucleophiles. The SNAr reaction on a haloquinoline does not proceed via SN1 or SN2 pathways but through a distinct addition-elimination mechanism .[9][10][11][12]

The key steps are:

-

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (typically a halide), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate. This intermediate is known as a Meisenheimer complex .[9][11][13]

-

Elimination: The leaving group is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[10] The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex is delocalized onto the electronegative nitrogen atom, particularly when the attack occurs at the C2 or C4 positions, thus stabilizing the intermediate and facilitating the reaction.

Caption: The addition-elimination mechanism of SNAr on quinolines.

Application Notes: Strategies and Considerations

Strategy 1: SNAr on Haloquinolines

This is the most common and versatile application of SNAr in quinoline chemistry. It involves the displacement of a halide at the C2 or C4 position by a variety of nucleophiles.

-

Reactivity of the Leaving Group: The reactivity order for halogens in SNAr reactions is often counterintuitive compared to SN2 reactions. Because the C-X bond cleavage is not the rate-determining step, the electronegativity of the halogen is more important. The typical reactivity order is F > Cl > Br > I .[9][10] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack.

-

Choice of Nucleophile: A wide range of nucleophiles can be employed, leading to diverse quinoline derivatives.

-

O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) are commonly used to synthesize alkoxy- and aryloxyquinolines.[14][15]

-

N-Nucleophiles: Ammonia, primary/secondary amines, and azides are used to introduce amino functionalities.

-

S-Nucleophiles: Thiols (as thiolates) react readily to form thioethers.

-

C-Nucleophiles: While less common, strong carbanions can also participate in SNAr reactions.

-

-

Solvent and Base: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophile's salt but do not strongly solvate the anion, thus enhancing its nucleophilicity. A base (e.g., K₂CO₃, NaH) is often required to deprotonate the nucleophile (e.g., a phenol or thiol) in situ.

Table 1: Examples of SNAr Reactions on Haloquinolines

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 4,7-Dichloroquinoline | Isoeugenol | K₂CO₃, DMF, reflux | (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline | 63% | [16] |

| 4-Chloroquinoline | Substituted Phenols | Base, Solvent | 4-Phenoxyquinoline derivatives | Varies | [14] |

| 2-Chloroquinoline | Morpholine | K₂CO₃, DMF, 120 °C | 2-Morpholinoquinoline | 92% | [17] |

| Halo-dinitrobenzene | Morpholine | Liposomal media | Morpholino-dinitrobenzene | N/A | [18] |

Strategy 2: The Chichibabin Amination

A classic variation of SNAr is the Chichibabin reaction, which allows for the direct amination of the quinoline ring, typically at the C2 position.[19][20]

-

Mechanism: In this reaction, a powerful nucleophile, the amide anion (NH₂⁻), generated from sodium amide (NaNH₂) or potassium amide (KNH₂), attacks the C2 position. The key difference from haloquinoline chemistry is the leaving group: a hydride ion (H⁻) .[19][21] The reaction is driven to completion by the irreversible formation of hydrogen gas as the expelled hydride reacts with the amine solvent or a proton source upon workup.[19][21]

-

Conditions: The reaction is typically carried out in liquid ammonia or high-boiling aprotic solvents like xylene or N,N-dimethylaniline.[19][20][22] For less reactive substrates, an oxidant like KMnO₄ can be added to facilitate the removal of the hydride.[20][22]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Phenoxyquinoline from 4-Chloroquinoline

This protocol describes a typical SNAr reaction for the synthesis of an aryloxyquinoline derivative, a common structural motif in biologically active molecules.[15]

// Nodes A [label="1. Reagent Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Combine 4-chloroquinoline,\nphenol, K₂CO₃, and DMF\nin a round-bottom flask."]; C [label="2. Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Heat the mixture to reflux\n(e.g., 120-150 °C).\nMonitor by TLC."]; E [label="3. Work-up", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Cool to RT. Pour into ice-water.\nCollect precipitate by filtration."]; G [label="4. Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Recrystallize the crude solid\nfrom a suitable solvent (e.g., ethanol)."]; I [label="5. Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Obtain melting point, NMR,\nand MS data to confirm structure."];

// Edges A -> B; B -> C [style=invis]; C -> D; D -> E [style=invis]; E -> F; F -> G [style=invis]; G -> H; H -> I [style=invis]; I -> J; } enddot

Caption: Step-by-step workflow for a typical SNAr reaction.

Materials:

-

4-Chloroquinoline (1.0 eq)

-

Phenol (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-chloroquinoline (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

-

Scientist's Note: Using anhydrous K₂CO₃ and DMF is critical to prevent water from competing as a nucleophile, which could lead to the formation of 4-hydroxyquinoline as a byproduct. The excess base ensures complete deprotonation of the phenol.

-

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-chloroquinoline.

-

Heating and Monitoring: Place the flask in a heating mantle and heat the reaction mixture to reflux (typically 120-150 °C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is complete when the starting 4-chloroquinoline spot is no longer visible. This can take several hours to overnight.[16][23]

-

Scientist's Note: A co-spot of the starting material alongside the reaction mixture on the TLC plate is essential for accurate monitoring.

-

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing ice-water with stirring. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-phenoxyquinoline.

-

Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its identity and purity.

Troubleshooting and Considerations

-

Low Yield: If the yield is low, ensure all reagents and solvents were anhydrous. The reaction temperature may need to be increased, or a more activating leaving group (e.g., a 4-fluoroquinoline) could be used if available. In some cases, a phase-transfer catalyst can enhance the reaction rate.

-

Side Reactions: The formation of 4-hydroxyquinoline suggests the presence of water. Dimerization or polymerization of starting materials can occur at very high temperatures or with extended reaction times.

-

Purification Challenges: If the product is an oil or difficult to crystallize, purification by column chromatography on silica gel is a standard alternative.

Conclusion

Nucleophilic aromatic substitution is an indispensable tool in the synthetic chemist's arsenal for the functionalization of quinolines. Its reliability, broad substrate scope, and predictable regioselectivity make it a favored method in both academic research and industrial drug development. By understanding the underlying mechanism and the key parameters that govern the reaction—choice of leaving group, nucleophile, solvent, and base—researchers can effectively leverage SNAr to create a diverse range of novel quinoline derivatives for various applications.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Wikipedia. (n.d.). Chichibabin reaction. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

-

YouTube. (2021). Chichibabin reaction of isoquinoline explained. [Link]

-

ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. [Link]

-

Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Taylor & Francis Online. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

-

SciEngine. (2025). Synthesis and Antitumor Activity of 4-Phenoxy Quinoline Derivatives. [Link]

-

Beilstein Journals. (n.d.). Search Results for "intramolecular SNAr reaction". [Link]

-

ResearchGate. (n.d.). On the chichibabin amination of quinoline and some nitroquinolines. [Link]

-

YouTube. (2024). Nucleophilic Aromatic Substitution (NAS) | Haloalkanes and Haloarenes | Chemistry | Khan Academy. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

PubMed. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. [Link]

-

American Chemical Society. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. [Link]

-

ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

-

ResearchGate. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. [Link]

-

Semantic Scholar. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). [Link]

-

National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

-

PubMed. (2021). Recent contributions of quinolines to antimalarial and anticancer drug discovery research. [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

-

MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

Taylor & Francis Online. (n.d.). Review on recent development of quinoline for anticancer activities. [Link]

-

University of Calgary. (n.d.). Chichibabin reaction. [Link]

-

Scientific Update. (2018). The Chichibabin amination reaction. [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent contributions of quinolines to antimalarial and anticancer drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis and Antitumor Activity of 4-Phenoxy Quinoline Derivatives-SciEngine [sciengine.com]

- 15. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 20. scientificupdate.com [scientificupdate.com]

- 21. myttex.net [myttex.net]

- 22. researchgate.net [researchgate.net]

- 23. EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds - Google Patents [patents.google.com]

Application Notes and Protocols for the Ultrasound-Assisted Synthesis of 4-Aminoquinoline Derivatives

Introduction: The Significance of 4-Aminoquinolines and the Advent of Sonochemistry

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Prominent drugs such as chloroquine and amodiaquine underscore the pharmacological importance of this heterocyclic core.[1][3] The urgent, ongoing need for novel and more effective drug candidates necessitates the development of efficient, sustainable, and rapid synthetic methodologies for these vital compounds.[4]

Traditionally, the synthesis of 4-aminoquinoline derivatives has relied on conventional heating methods, which often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[5][6] In the pursuit of greener and more efficient chemical processes, sonochemistry—the application of ultrasound to chemical reactions—has emerged as a powerful and enabling technology.[5][7] Ultrasound-assisted synthesis offers numerous advantages, including significantly reduced reaction times, increased product yields, milder reaction conditions, and enhanced purity of the final products, positioning it as a superior alternative to conventional methods.[6][7][8]

This guide provides a detailed protocol for the ultrasound-assisted synthesis of 4-aminoquinoline derivatives, primarily focusing on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines. It is designed for researchers, scientists, and drug development professionals seeking to leverage the benefits of sonochemistry in their synthetic workflows.

The Sonochemical Advantage: Understanding the Mechanism

The remarkable effects of ultrasound in chemical synthesis are not due to a direct interaction of the sound waves with molecules. Instead, they arise from the physical phenomenon of acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid medium irradiated with high-intensity ultrasound.[9][10]

-

Bubble Formation and Growth: Ultrasound waves propagate through a liquid as a series of compression and rarefaction cycles. During the low-pressure rarefaction phase, tiny bubbles form and grow as solvent vapor and dissolved gases diffuse into them.[9][10]

-

Violent Collapse: The bubbles oscillate and grow over several cycles until they reach an unstable size. At this point, they collapse violently during a high-pressure compression cycle.[9][10]

-

Generation of "Hot Spots": This collapse is an almost adiabatic process, generating transient, localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm).[11]

-

Chemical and Mechanical Effects: These extreme conditions within and around the collapsing bubble are the driving force behind sonochemical activation. They create highly reactive radical species and produce powerful mechanical effects, such as microjets and shockwaves, which enhance mass transfer and disrupt solid surfaces, thereby accelerating the reaction rates.[11][12]

This cavitation-induced enhancement is particularly effective for heterogeneous (solid-liquid) and homogeneous reactions, making it ideal for the synthesis of 4-aminoquinoline derivatives.

Visualizing the Sonochemical Process

The following diagram illustrates the core principle of acoustic cavitation that drives ultrasound-assisted synthesis.

Caption: The mechanism of acoustic cavitation in sonochemistry.

General Protocol: Ultrasound-Assisted Synthesis of 4-Aminoquinoline Derivatives via SNAr

This protocol details a general method for the synthesis of various 4-aminoquinoline derivatives starting from a substituted 4-chloroquinoline and a primary or secondary amine.

Materials and Equipment

-

Reactants:

-

Substituted 4-chloroquinoline (e.g., 4,7-dichloroquinoline)

-

Appropriate primary or secondary amine

-

-

Solvent: Ethanol, DMSO, or other suitable high-boiling polar solvent

-

Catalyst/Base (Optional): A base such as K2CO3 or Et3N may be required, particularly for secondary amines.[13]

-

Equipment:

-

Ultrasonic bath or probe system (Frequency: 20-100 kHz)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Condenser (if heating is also applied)

-

Standard laboratory glassware for workup and purification

-

TLC plates for reaction monitoring

-

Chromatography column for purification

-

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of 4-aminoquinoline derivatives using this protocol.

Caption: General workflow for ultrasound-assisted synthesis.

Step-by-Step Methodology

-

Reagent Preparation: In a suitable reaction vessel, dissolve the substituted 4-chloroquinoline (1.0 eq.) in the chosen solvent (e.g., ethanol).

-

Addition of Amine: Add the desired amine (1.1 - 2.0 eq.). If using an amine salt, add a suitable base (e.g., triethylamine, 2.0 eq.) to liberate the free amine.

-

Sonication: Place the reaction vessel in the ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath. Begin sonication at a specified temperature (often room temperature to 60°C is sufficient).

-

Causality Insight: The ultrasound provides the activation energy locally, often negating the need for high bulk temperatures. This preserves thermally sensitive functional groups and reduces side reactions.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 4-chloroquinoline spot has been consumed. Ultrasound-assisted reactions are often complete within 15-60 minutes, a stark contrast to the hours required for conventional heating.[5][8]

-

Workup:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any inorganic salts or water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-aminoquinoline derivative.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Data Presentation: Comparative Analysis

The efficiency of the ultrasound-assisted method is best illustrated by comparing it to traditional synthetic approaches.

| Parameter | Conventional Heating Method | Ultrasound-Assisted Method | Advantage of Ultrasound |

| Reaction Time | 4 - 24 hours | 15 - 60 minutes | Drastically reduced reaction time |

| Temperature | 80 - 140°C | Room Temperature - 60°C | Milder conditions, energy saving |

| Product Yield | Good (70-80%) | Good to Excellent (78-95%) | Often higher yields[13] |

| Energy Consumption | High | Low | Environmentally friendly ("Green")[6][14] |

| Workup/Purity | May require extensive purification | Cleaner reaction profile, simpler workup | Reduced byproducts |

Data synthesized from multiple sources indicating general trends.[5][8][13]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the reaction can be unequivocally monitored by TLC. The disappearance of the starting material and the appearance of a new, distinct product spot provide clear validation of the reaction's success. Final confirmation through standard characterization techniques (NMR, MS) ensures the identity and purity of the target 4-aminoquinoline derivative, lending high trustworthiness to the synthetic outcome.

Conclusion

Ultrasound-assisted synthesis represents a significant advancement in the preparation of 4-aminoquinoline derivatives. This methodology is not merely an alternative but a substantial improvement over conventional techniques, offering a greener, faster, and often higher-yielding route to these pharmaceutically important molecules.[7] By understanding the principles of acoustic cavitation, researchers can effectively harness the power of sonochemistry to accelerate discovery and development in medicinal chemistry.

References

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]

-

Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed. [Link]

-

Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 132-135. [Link]

-

Panda, M., & Laha, J. K. (2021). Ultrasound-assisted synthesis of bioactive S-heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1187-1206. [Link]

-

Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Chemical Society Reviews, 26(6), 443-451. [Link]

-

Iliescu, S., et al. (2017). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 7(49), 30735-30746. [Link]

-

Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry. [Link]

-

de Souza, M. V. N., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(11), 3236. [Link]

-

ResearchGate. (n.d.). Ultrasound-assisted synthesis of bioactive S-heterocycles. [Link]

-

Verdini, F., et al. (2020). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Reaction Chemistry & Engineering, 5(12), 2313-2337. [Link]

-

ResearchGate. (2019). Sonochemistry: Application and Advantages. [Link]

-

Panda, M., & Laha, J. K. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14614-14634. [Link]

-

PubMed. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

ResearchGate. (n.d.). Applications of Ultrasound in Organic Synthesis-A Green Approach. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eclass.teiwm.gr [eclass.teiwm.gr]

- 10. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00148F [pubs.rsc.org]

- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols: 4-Amino-6,7-dichloroquinoline Derivatives in Antimalarial Drug Discovery

Introduction: Reinvigorating a Privileged Scaffold for Modern Antimalarial Challenges

The 4-aminoquinoline core is a historically significant and "privileged" scaffold in medicinal chemistry, most famously represented by chloroquine, a drug that was once the cornerstone of malaria treatment.[1][2][3] Its high efficacy, low toxicity, and simple synthesis made it an invaluable tool in the global fight against malaria.[1][3][4] However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has severely compromised its utility and created an urgent need for new, effective antimalarial agents.[5][6]

This has driven researchers to revisit and modify the 4-aminoquinoline framework. One promising avenue of exploration is the synthesis of derivatives based on the 4-amino-6,7-dichloroquinoline scaffold. This specific modification, altering the substitution pattern from the classic 7-chloroquinoline, offers a strategic platform for developing novel compounds.[2] These derivatives aim to overcome existing resistance mechanisms while retaining the potent antimalarial activity inherent to the 4-aminoquinoline class. This guide provides an in-depth exploration of the rationale, synthesis, and evaluation of these compounds for researchers engaged in antimalarial drug discovery.

Section 1: The Underlying Mechanism of Action

The primary antimalarial activity of 4-aminoquinoline derivatives is centered on disrupting a critical detoxification process within the parasite's food vacuole.

The Target: Heme Detoxification Pathway

During its intraerythrocytic stage, the malaria parasite resides within red blood cells and digests the host's hemoglobin as a source of amino acids.[5] This process releases large quantities of heme, a byproduct that is highly toxic to the parasite. To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[5] This detoxification is essential for parasite survival.

Mechanism of Inhibition

4-Aminoquinoline derivatives are weak bases that accumulate to high concentrations within the acidic environment of the parasite's digestive vacuole.[7] Here, they are believed to interfere with hemozoin formation through a two-pronged mechanism:

-

Heme Binding: The quinoline ring system can form a π-π stacking interaction with the porphyrin ring of heme.

-

Inhibition of Polymerization: This drug-heme complex effectively caps the growing hemozoin crystal, preventing further polymerization.

The resulting buildup of free, toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[5][7][8][9]

Caption: Mechanism of 4-aminoquinoline antimalarial action.

Section 2: Guiding Principles of Structure-Activity Relationships (SAR)

The biological activity of 4-aminoquinoline derivatives is highly dependent on their chemical structure. Decades of research have established key SAR principles that guide the design of new analogs.

-

Position 7 Substitution: The presence of an electron-withdrawing group at the 7-position of the quinoline ring is critical for potent antimalarial activity.[10][11] Chlorine has been found to be optimal.[11][12] Replacing the 7-chloro group with either electron-donating groups (e.g., -OCH₃) or different electron-withdrawing groups (e.g., -NO₂) typically leads to a significant decrease in activity.[4][12]

-

The 4-Amino Group: This group is indispensable for activity, as it is the point of attachment for the side chain and is believed to be involved in the crucial interaction with heme.[4][13] Replacing the nitrogen with other atoms like sulfur or oxygen abolishes antimalarial efficacy.[13]

-

The Side Chain: The nature of the flexible aminoalkyl side chain attached at the 4-position is the most important element for modification. It governs the compound's physicochemical properties, such as lipophilicity and basicity, which in turn influence its ability to accumulate in the food vacuole and overcome resistance mechanisms.[4] Strategies to restore activity against resistant strains often involve shortening, lengthening, or introducing bulky or lipophilic groups into this side chain.[11][12]

-

The 6,7-Dichloro Scaffold: The focus of these application notes, the 6,7-dichloro substitution, provides a novel core from which to explore new side chain variations. This pattern alters the electronics and sterics of the quinoline ring compared to chloroquine, offering a fresh template for lead optimization.[2]

Caption: Key SAR points for 4-amino-6,7-dichloroquinoline derivatives.

Section 3: Protocols for Chemical Synthesis

The primary route for synthesizing these derivatives is through a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces the chlorine atom at the C4 position of the quinoline ring.[8][9][14]

Protocol 1: Microwave-Assisted Phenol-Catalyzed Synthesis

This method offers rapid reaction times and often improved yields compared to conventional heating. Phenol acts as a catalyst, facilitating the substitution.

Materials:

-

4,7-Dichloroquinoline (or the corresponding 4,6,7-trichloroquinoline precursor)

-

Selected primary or secondary amine

-

Phenol

-

Microwave reactor vials

-

Microwave synthesizer

Step-by-Step Methodology:

-

Reactant Preparation: In a microwave reaction vial, combine the 4-chloroquinoline precursor (1.0 equivalent), the desired amine (1.5 equivalents), and phenol (2.0 equivalents).[4]

-

Causality: Using a slight excess of the amine drives the reaction to completion, but a large excess can complicate purification.[4] Phenol acts as a proton shuttle, activating the quinoline ring and facilitating the departure of the chloride leaving group.

-

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 50 W) to maintain a temperature of 145°C for 30 minutes.[4]

-

Trustworthiness: Monitor the reaction progress by thin-layer chromatography (TLC). Be cautious, as temperatures exceeding 150°C can lead to charring and decomposition of the reaction mixture.[4]

-

-

Work-up and Purification: After cooling, dissolve the residue in a suitable organic solvent (e.g., dichloromethane). Wash with an aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 4-amino-6,7-dichloroquinoline derivative.

Protocol 2: Conventional Synthesis via Reflux

This is a traditional and widely accessible method that does not require specialized equipment.

Materials:

-

4,7-Dichloroquinoline (or the corresponding 4,6,7-trichloroquinoline precursor)

-

Selected amine (e.g., ethanolamine)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 equivalent) with a larger excess of the desired amine (e.g., 5.0 equivalents), which can also serve as the solvent.[13]

-

Reflux: Heat the mixture to reflux (temperature will depend on the boiling point of the amine) and maintain for 3-4 hours, monitoring by TLC.[13]

-

Precipitation and Isolation: Cool the reaction flask in an ice-water bath. The product will often precipitate as a solid.[13] If it does not, water can be added to induce precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove excess amine and other water-soluble impurities.

-

Drying: Dry the purified solid in a vacuum oven to obtain the final product. Further purification by recrystallization may be necessary.

Caption: General workflow for synthesis and purification.

Section 4: Protocols for Biological Evaluation

A systematic evaluation process is crucial to determine the antimalarial potential and therapeutic window of the newly synthesized compounds.[15]

Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I Method)

This is a high-throughput fluorescence-based assay to determine the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.

Materials:

-

Continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant W2 or K1 strain) maintained in human erythrocytes.

-

96-well microplates.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

Step-by-Step Methodology:

-

Drug Plating: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate. Include positive (e.g., chloroquine, artesunate) and negative (no drug) controls.

-

Parasite Addition: Add parasitized red blood cells (at the ring stage, ~1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Cell Lysis: After incubation, freeze the plates to lyse the red blood cells. Thaw and add 100 µL of SYBR Green I lysis buffer to each well.

-

Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)

This assay determines the toxicity of the compounds against a mammalian cell line to establish a selectivity index (SI).

Materials:

-

Mammalian cell line (e.g., HepG2 human hepatoma cells or BGM kidney cells).[8][9]

-

96-well microplates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol or DMSO).

Step-by-Step Methodology:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Protocol 3: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)

This standard mouse model provides a preliminary assessment of a compound's efficacy in a living organism.

Materials:

-

Swiss albino mice.

-

Rodent malaria parasite strain (Plasmodium berghei).

-

Giemsa stain.

-

Microscope.

Step-by-Step Methodology:

-

Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells on Day 0.

-

Treatment: Administer the test compound orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., treated with chloroquine).[8][9]

-

Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

-

Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

-

Data Analysis: Calculate the average percent parasitemia for each group and determine the percent suppression of parasitemia for the treated groups relative to the vehicle control group.

Caption: Workflow for the biological evaluation of antimalarial compounds.

Section 5: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy and safety of different derivatives.

Table 1: Example of In Vitro Activity and Cytotoxicity Data

| Compound ID | P. falciparum IC₅₀ (nM) [3D7, CQ-sens.] | P. falciparum IC₅₀ (nM) [W2, CQ-res.] | HepG2 CC₅₀ (µM) | Selectivity Index (SI) [vs. W2] |

| MAQ | 26 | 260 | 270 | 1038 |

| BAQ | 35 | 550 | 50 | 90 |

| Chloroquine | 6.9 | 120 | 490 | 4083 |

| Derivative X | Value | Value | Value | Calculated |

| Derivative Y | Value | Value | Value | Calculated |

| (Data for MAQ, BAQ, and Chloroquine adapted from[8]) |

Interpretation: A desirable compound will have low nanomolar IC₅₀ values against both sensitive and resistant strains. The Resistance Index (RI = IC₅₀ resistant / IC₅₀ sensitive) can quantify the loss of potency against the resistant strain. A high Selectivity Index (>100) is crucial, indicating that the compound is significantly more toxic to the parasite than to human cells.

Table 2: Example of In Vivo Efficacy Data

| Treatment Group | Dose (mg/kg/day) | % Parasitemia on Day 4 (Mean ± SD) | % Parasitemia Suppression |

| Vehicle Control | - | 35.2 ± 4.5 | 0% |

| MAQ | 25 | 3.2 ± 1.1 | 91% |

| BAQ | 25 | 12.7 ± 2.8 | 64% |

| Chloroquine | 20 | 0 | 100% |

| Derivative X | 25 | Value | Calculated |

| (Data for MAQ, BAQ, and Chloroquine adapted from[8]) |

Interpretation: A high percentage of parasitemia suppression at a reasonable dose indicates potent in vivo activity. Compounds showing >90% suppression are considered strong candidates for further development.

Section 6: Conclusion and Future Directions

The 4-amino-6,7-dichloroquinoline scaffold represents a viable and promising starting point for the development of the next generation of antimalarial drugs. By leveraging established SAR principles and applying modern synthetic and screening methodologies, researchers can generate novel derivatives with the potential to overcome chloroquine resistance.

Future work in this area will likely focus on:

-

Molecular Hybridization: Covalently linking the 4-aminoquinoline core to other pharmacophores (e.g., artemisinin or other heterocyclic systems) to create hybrid molecules with potentially dual mechanisms of action, which can delay the onset of resistance.[5][13][16]

-

ADMET Optimization: Early-stage evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties to ensure that potent compounds also possess favorable pharmacokinetic profiles suitable for clinical development.[6][13]

-

Exploration of Diverse Side Chains: Synthesizing large libraries with varied and complex side chains to more thoroughly probe the chemical space and identify novel structures that can evade parasite efflux pumps, a common mechanism of resistance.

By integrating these strategies, the venerable 4-aminoquinoline scaffold can be successfully revitalized to address the pressing challenge of drug-resistant malaria.

References

Sources

- 1. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-6,7-dichloroquinoline | 948292-94-2 | Benchchem [benchchem.com]

- 3. malariaworld.org [malariaworld.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 6. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]